molecular formula C15H23NO3 B1678068 Oxprenolol CAS No. 6452-71-7

Oxprenolol

Cat. No. B1678068
CAS RN: 6452-71-7
M. Wt: 265.35 g/mol
InChI Key: CEMAWMOMDPGJMB-UHFFFAOYSA-N
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Description

Oxprenolol is a non-selective beta-adrenergic antagonist with some intrinsic sympathomimetic activity . It is used for the treatment of angina pectoris, abnormal heart rhythms, and high blood pressure .


Synthesis Analysis

The synthesis of Oxprenolol involves the use of isomeric 2-pyranyl monoether derivatives of 4-hydroxysalicylaldehyde and 2,5-dihydroxyacetophenone . Oxprenolol is a chiral compound and is used as a racemate, a 1:1 mixture of ®- (+)-oxprenolol and (S)- (–)-oxprenolol .


Molecular Structure Analysis

Oxprenolol is a chiral compound, used as a racemate, i.e., a 1:1 mixture of ®- (+)-oxprenolol and (S)- (–)-oxprenolol . Analytical methods (HPLC) for the separation and quantification of ®- (+)-oxprenolol and (S)- (–)-oxprenolol in urine and in pharmaceutical formulations have been described in the literature .


Chemical Reactions Analysis

Oxprenolol can be separated and quantified in urine and pharmaceutical formulations by HPLC using a Chiralpak IC and UV detection . The overall recoveries of oxprenolol enantiomers from pharmaceutical formulations were in the range of 97.5–99.0%, with RSDs ranging from 0.6 to 0.8% .


Physical And Chemical Properties Analysis

Oxprenolol has a molecular formula of C15H23NO3 and a molecular weight of 265.35 g/mol . It is a lipophilic molecule and hence, it is able to cross the blood-brain barrier .

Scientific Research Applications

Oxprenolol in Myocardial Infarction Survivors

Oxprenolol, a beta-blocker, was evaluated for its efficacy in survivors of acute myocardial infarction in the European Infarction Study (EIS). This study, which was a multicentre, double-blind, randomized trial, assessed the effects of oxprenolol slow release on survival, cardiac mortality, and non-fatal cardiac events compared to a placebo. The study involved 1,741 patients aged 35 to 69 years and followed them for one year. Although there was a 30% difference in the cumulative mortality rate favoring placebo, indicating a potentially higher mortality in the oxprenolol group especially among older patients (65-69 years), it highlighted the complex effects of beta-blockers post-myocardial infarction, including oxprenolol's weak suppressant effect on ventricular tachydysrhythmias in survivors (Schröder, 1985).

Oxprenolol in the Treatment of Anxiety

The efficacy of beta-blockers, including propranolol and oxprenolol, in anxiety treatment has been reviewed. A placebo-controlled trial highlighted that propranolol and atenolol were effective in managing symptoms of generalized anxiety in patients referred for specialist treatment. This supports the use of beta-blockers like oxprenolol as an alternative to traditional anxiolytic medications, particularly in cases where psychological treatments are ineffective (Peet, 1988).

Beta-Blockade in Hypertensive Patients

A review focusing on the primary prevention of coronary heart disease in hypertensive patients examined the effects of beta-blockers, including oxprenolol. This study reviewed the outcomes of randomized primary preventive trials and concluded that beta-blockade, as compared with diuretics, showed a reduced risk for coronary events in men, particularly in nonsmoking subgroups. This evidence suggests the potential of beta-blockers like oxprenolol in preventing coronary heart disease in specific populations (Wikstrand, Berglund, & Tuomilehto, 1991).

Safety And Hazards

Oxprenolol is a potent beta-blocker and should not be administered to asthmatics under any circumstances due to their low beta levels as a result of depletion due to other asthma medication, and because it can cause irreversible, often fatal, airway failure and inflammation . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMAWMOMDPGJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6452-73-9 (hydrochloride)
Record name Oxprenolol [INN:BAN]
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DSSTOX Substance ID

DTXSID1043835
Record name Oxprenolol
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Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Oxprenolol
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Solubility

6.80e-01 g/L
Record name Oxprenolol
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Mechanism of Action

Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.
Record name Oxprenolol
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Product Name

Oxprenolol

CAS RN

6452-71-7
Record name Oxprenolol
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Record name OXPRENOLOL
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Record name Oxprenolol
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Synthesis routes and methods

Procedure details

When 1-(iso-propyl)-3-azetidinol and 2-allyloxyphenol were reacted in the same manner as in Example 6, 1-(2-allyloxyphenoxy)-3-(iso-propylamino)-2-propanol melting at 76°-79° C was obtained. The yield was 48%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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